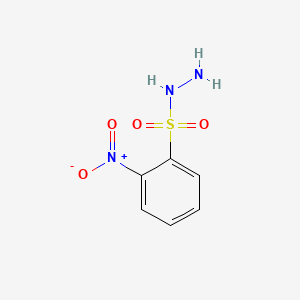

2-Nitrobenzenesulfonohydrazide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-nitrobenzenesulfonohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O4S/c7-8-14(12,13)6-4-2-1-3-5(6)9(10)11/h1-4,8H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QENBJCMCPIVGMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90363535 | |

| Record name | 2-nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5906-99-0 | |

| Record name | Benzenesulfonic acid, 2-nitro-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5906-99-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-nitrobenzenesulfonohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90363535 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-nitrobenzene-1-sulfonohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Nitrobenzenesulfonohydrazide mechanism of diimide generation

An In-depth Technical Guide to the Mechanism of Diimide Generation from 2-Nitrobenzenesulfonohydrazide

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the chemical mechanism underpinning the generation of diimide (HN=NH) from this compound (NBSH), a pivotal reagent in modern organic synthesis for metal-free reduction reactions. Tailored for researchers, chemists, and drug development professionals, this document elucidates the causal factors behind the reagent's efficacy, offers field-proven experimental protocols, and grounds its claims in authoritative scientific literature.

Introduction: The Significance of Diimide in Selective Reductions

Diimide (N₂H₂) is a highly reactive and transient reducing agent prized for its unique chemoselectivity and stereospecificity. Unlike catalytic hydrogenation, which often requires heavy metals and can lead to the cleavage of sensitive functional groups like nitro, azo, and peroxide bonds, diimide offers a remarkably mild alternative.[1] Its primary application lies in the reduction of non-polar carbon-carbon multiple bonds (alkenes and alkynes).

The reduction proceeds via a concerted, synchronous transfer of two hydrogen atoms to the substrate from the cis-isomer of diimide, resulting in a stereospecific syn-addition from the less-hindered face of the molecule.[1][2] The formation of diimide itself is the rate-limiting step of the overall reduction process.[1]

While several methods exist for the in situ generation of diimide—such as the oxidation of hydrazine or the decomposition of azodicarboxylates—the use of arylsulfonylhydrazides offers a reliable and synthetically useful route.[1][2] Among these, this compound (NBSH) stands out for its ability to generate diimide under exceptionally mild, often neutral, conditions at room temperature, broadening its applicability to sensitive and complex molecular architectures.[3]

The Core Mechanism: Base-Mediated Decomposition of NBSH

The generation of diimide from this compound is an elimination reaction that proceeds efficiently in the presence of a base. The unique reactivity of NBSH is directly attributable to the strategic placement of the nitro group at the ortho position.

The overall transformation can be summarized as the base-assisted fragmentation of NBSH into diimide, nitrogen gas, and the stable byproduct, 2-nitrobenzenesulfinic acid.

Figure 1: Overall workflow from NBSH to alkene reduction.

Step 1: Deprotonation of the Hydrazide

The mechanism is initiated by the deprotonation of the terminal nitrogen of the hydrazide moiety by a suitable base. While strong bases can be used, the reaction often proceeds with weaker bases like triethylamine (TEA) or even spontaneously in some polar solvents.[3][4] This initial acid-base reaction forms the corresponding hydrazide anion.

Step 2: Elimination and the Critical Role of the ortho-Nitro Group

This step is the crux of the mechanism and highlights the superior design of the NBSH reagent. The hydrazide anion undergoes an E1cB-like elimination, where the 2-nitrobenzenesulfinate anion acts as the leaving group. The exceptional efficacy of this process is due to the participation of the ortho-nitro group.

The oxygen atom of the ortho-nitro group acts as an intramolecular hydrogen bond acceptor for the N-H proton. This pre-organizes the molecule for elimination and increases the acidity of that proton. Upon deprotonation, the resulting negative charge is stabilized through a six-membered transition state involving the sulfonyl group. This intramolecular assistance significantly lowers the activation energy for the elimination compared to its para-substituted or unsubstituted analogues.[5] This participation explains why ortho-substitution is essential for efficient diimide generation under mild conditions.[5]

The elimination results in the formation of diimide (HN=NH) and the 2-nitrobenzenesulfinate anion.

Figure 2: Mechanism of diimide generation from NBSH. Note the intramolecular stabilization by the ortho-nitro group.

Step 3: Isomerization and the Reductive Step

Diimide is initially formed as a mixture of cis and trans isomers. The trans isomer is thermodynamically more stable, but only the cis isomer is geometrically suited for the concerted transfer of both hydrogen atoms to a double bond.[1] In solution, the isomers are believed to equilibrate, possibly through a catalyzed protonation-deprotonation sequence.[6]

The cis-diimide then reacts with an alkene substrate through a six-membered, pericyclic transition state, delivering two hydrogen atoms to the same face of the double bond (syn-addition).[1] This step is mechanistically irreversible and releases a molecule of highly stable dinitrogen (N₂).

Figure 3: Concerted syn-addition of cis-diimide to an alkene.

Field-Proven Experimental Protocol: One-Pot NBSH Formation and Alkene Reduction

The instability of isolated NBSH can present challenges.[5] A highly reliable and operationally simple one-pot protocol has been developed that involves forming NBSH in situ from commercially available reagents, followed directly by the alkene reduction.[5][7][8] This method obviates the need for isolating the potentially unstable hydrazide and has been shown to be efficient for a wide range of substrates.[9]

Methodology

Objective: To reduce a generic terminal alkene to the corresponding alkane.

Materials:

-

2-Nitrobenzenesulfonyl chloride

-

Hydrazine monohydrate

-

Alkene substrate

-

Acetonitrile (MeCN), anhydrous

-

Deionized water

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Step-by-Step Protocol:

-

Reagent Preparation: To a stirred solution of the alkene substrate (1.0 mmol, 1.0 equiv) in acetonitrile (5 mL) in a 25 mL round-bottom flask at room temperature, add 2-nitrobenzenesulfonyl chloride (2.5 equiv).

-

Causality: Using an excess of the sulfonyl chloride ensures complete consumption of the hydrazine added in the next step, driving the formation of NBSH. Acetonitrile is an effective polar solvent for this reaction.[10]

-

-

Initiation of NBSH Formation: Add hydrazine monohydrate (2.5 equiv) dropwise to the stirred solution. The reaction is often exothermic, and a precipitate may form.

-

Causality: This is the in situ formation of NBSH. The dropwise addition helps to control the reaction temperature.

-

-

Diimide Generation and Reduction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. Reaction times can vary from a few hours to 24 hours depending on the substrate's reactivity.[4][5]

-

Causality: Once formed, the NBSH begins to decompose to diimide in the polar solvent, which then immediately reduces the alkene present in the same pot. The reactivity of the alkene generally decreases with increasing substitution around the double bond.[2]

-

-

Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (10 mL). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

-

Causality: The bicarbonate solution neutralizes any remaining acidic species. Ethyl acetate is a suitable solvent for extracting the non-polar alkane product.

-

-

Purification: Combine the organic layers, wash with brine (15 mL), dry over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel if necessary.

-

Causality: The brine wash removes residual water, and MgSO₄ is a standard drying agent. Chromatography separates the desired alkane product from the sulfinic acid byproduct and other impurities.

-

Data Presentation: Substrate Scope and Efficiency

The one-pot NBSH protocol demonstrates broad applicability and excellent chemoselectivity. The reduction is highly selective for less-substituted and non-polar double bonds, leaving many other functional groups untouched.[10]

| Entry | Substrate | Product | Time (h) | Conversion (%) [a] |

| 1 | Styrene | Ethylbenzene | 3 | >95 |

| 2 | 1-Octene | Octane | 3 | >95 |

| 3 | (R)-Limonene | (R)-p-Menth-1-ene | 18 | >95 [b] |

| 4 | Methyl oleate | Methyl stearate | 18 | >95 |

| 5 | Cinnamic acid | 3-Phenylpropanoic acid | 18 | 75 |

| 6 | N-Benzyl-3-pyrroline | N-Benzylpyrrolidine | 3 | >95 |

| 7 | 4-Vinylbenzoic acid | 4-Ethylbenzoic acid | 18 | >95 |

Table 1: Representative examples of alkene reductions using the one-pot NBSH protocol.[5][8][10] [a] Conversions determined by ¹H NMR analysis of the crude reaction mixture. [b] Demonstrates regioselectivity, as the more reactive terminal double bond is reduced preferentially over the internal, trisubstituted double bond.

Conclusion

This compound is a premier reagent for the generation of diimide for the metal-free reduction of alkenes and alkynes. The mechanism of its decomposition is a testament to rational reagent design, where the ortho-nitro group plays a decisive role in facilitating the elimination reaction under exceptionally mild conditions. The development of one-pot protocols further enhances its utility, providing a simple, efficient, and highly chemoselective method for hydrogenation that is compatible with sensitive functional groups.[10] This makes the NBSH system an invaluable tool for synthetic chemists in academic research and the pharmaceutical industry.

References

-

Marsh, B. J., & Carbery, D. R. (2009). One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol. The Journal of Organic Chemistry, 74(8), 3186–3188. [Link]

-

Organic Chemistry Portal. (n.d.). One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol. Retrieved from Organic Chemistry Portal. [Link]

-

Marsh, B. J., & Carbery, D. R. (2009). One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation−Diimide Alkene Reduction Protocol. The Journal of Organic Chemistry, 74(8), 3186-3188. [Link]

-

NPTEL. (n.d.). Reduction Reactions. Retrieved from NPTEL Archive. [Link]

-

Chamberlin, A. R., & Sall, D. J. (2001). Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates. Organic Letters, 3(15), 2341–2344. [Link]

-

University of Bath. (2009). One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol. Retrieved from the University of Bath's research portal. [Link]

-

Kleinke, A. S., & Jamison, T. F. (2013). Hydrogen-Free Alkene Reduction in Continuous Flow. Organic Letters, 15(3), 710–713. [Link]

-

Organic Chemistry Portal. (n.d.). Alkane synthesis by alkene reduction. Retrieved from Organic Chemistry Portal. [Link]

-

Myers, A. G., Movassaghi, M., & Zheng, B. (1997). Single-Step Process for the Reductive Deoxygenation of Unhindered Alcohols. Journal of the American Chemical Society, 119(36), 8572–8573. [Link]

-

Pasto, D. J. (2001). Reduction with Diimide. In Comprehensive Organic Synthesis II (Vol. 8, pp. 470-484). Elsevier. [Link]

-

Organic Chemistry Portal. (n.d.). 2-Nitrobenzenesulfonylhydrazide (NBSH). Retrieved from Organic Chemistry Portal. [Link]

-

Wikipedia. (n.d.). Reductions with diimide. Retrieved from Wikipedia. [Link]

Sources

- 1. Reductions with diimide - Wikipedia [en.wikipedia.org]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]

- 4. Improved Method for the Diimide Reduction of Multiple Bonds on Solid-Supported Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 5. One-Pot o-Nitrobenzenesulfonylhydrazide (NBSH) Formation-Diimide Alkene Reduction Protocol [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. One-pot o-nitrobenzenesulfonylhydrazide (NBSH) formation-diimide alkene reduction protocol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchportal.bath.ac.uk [researchportal.bath.ac.uk]

- 10. pubs.acs.org [pubs.acs.org]

2-Nitrobenzenesulfonohydrazide CAS number and molecular structure

An In-Depth Technical Guide to 2-Nitrobenzenesulfonohydrazide: Synthesis, Applications, and a Key Derivative for Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a versatile reagent in modern organic synthesis. We will delve into its core properties, synthesis, and critical applications, with a particular focus on its role as a precursor to diimide for selective reductions. Furthermore, this document will elucidate the practical advantages of its more stable derivative, N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), a compound that offers enhanced handling and stability for complex synthetic workflows, including the synthesis of anti-tumor agents.

Core Compound: this compound (NBSH)

This compound, often abbreviated as NBSH or o-NBSH, is the foundational compound of interest. Its utility stems from the strategic placement of the nitro group at the ortho position, which facilitates key transformations.

Molecular Structure of this compound (NBSH)

The structure consists of a benzene ring substituted with a sulfonohydrazide group (-SO₂NHNH₂) and a nitro group (-NO₂) at the ortho (position 2) position. This specific arrangement is crucial for its reactivity.

Caption: Molecular Structure of this compound (NBSH).

Physicochemical Properties

A summary of the key physical and chemical properties of NBSH is provided below. These properties are essential for its handling, storage, and application in experimental setups.

| Property | Value | Source(s) |

| Molecular Weight | 217.20 g/mol | [1] |

| Melting Point | 101 °C (decomposes) | [2][4][5] |

| Density | ~1.56 g/cm³ (predicted) | [2][4] |

| Appearance | Pale Yellow to Light Yellow Solid | [2] |

| Solubility | Slightly soluble in Acetonitrile | [2] |

| Storage | Hygroscopic, store at -20°C under inert atmosphere | [1][2][6] |

Synthesis of this compound (NBSH)

The standard laboratory preparation of NBSH is a straightforward and operationally simple protocol involving the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate.[6] This nucleophilic substitution reaction is efficient and forms the basis for many one-pot procedures that utilize NBSH.[6]

Experimental Protocol: Synthesis of NBSH

-

Starting Materials : 2-Nitrobenzenesulfonyl chloride and hydrazine hydrate.

-

Reaction Setup : A reaction vessel is charged with a suitable solvent (e.g., tetrahydrofuran) and cooled in an ice bath.

-

Addition of Hydrazine : Hydrazine hydrate is added to the cooled solvent.

-

Addition of Sulfonyl Chloride : A solution of 2-nitrobenzenesulfonyl chloride in the same solvent is added dropwise to the hydrazine solution while maintaining a low temperature.

-

Reaction : The mixture is stirred at a low temperature for a specified period to allow for the complete formation of the sulfonohydrazide.

-

Workup and Isolation : The reaction is quenched, and the product is typically isolated by filtration, washed, and dried to yield NBSH as a solid.

Causality in Synthesis: The "Why" Behind the Steps

-

Low Temperature : The reaction is conducted at a low temperature to control the exothermicity of the reaction between the highly reactive sulfonyl chloride and hydrazine. This also minimizes side reactions and decomposition.

-

Dropwise Addition : Slow, controlled addition of the sulfonyl chloride prevents a rapid temperature increase and ensures a homogenous reaction, leading to higher purity and yield.

-

Hydrazine Hydrate : This is a common and effective source of hydrazine for forming the hydrazide linkage.

Caption: Workflow for the Synthesis of NBSH.

Key Applications in Research and Drug Development

The primary utility of NBSH in organic synthesis is its function as a convenient precursor for diimide (N₂H₂), a highly useful reducing agent.

Mechanism: In Situ Generation of Diimide

Under neutral pH and at room temperature, NBSH decomposes in polar solvents to generate diimide and 2-nitrobenzenesulfinic acid.[6] This in-situ generation is highly advantageous as it avoids handling gaseous or unstable reagents.

The mild conditions required for this transformation make it compatible with a wide range of sensitive functional groups, a critical feature in multi-step syntheses common in drug development.[6]

Application 1: Selective Alkene Reduction

Diimide generated from NBSH is an excellent reagent for the chemoselective reduction of non-polar double and triple bonds.[6]

-

High Selectivity : It preferentially reduces symmetrical, non-polar bonds (C=C, C≡C, N=N) while leaving polar, electron-deficient functional groups such as aldehydes, ketones, esters, and even nitro groups untouched.

-

Stereospecificity : The reduction occurs via a concerted syn-addition of hydrogen across the double bond, providing predictable stereochemical outcomes.

-

Advantages : This method avoids the use of catalytic hydrogenation, which can sometimes lead to over-reduction or isomerization of double bonds.[6]

Application 2: Deoxygenation of Alcohols

NBSH is employed in the Mitsunobu reaction for the deoxygenation of alcohols.[6][7] The alcohol is first converted into a sulfonyl hydrazine intermediate, which then eliminates dinitrogen and 2-nitrobenzenesulfinic acid to yield the reduced alkane.[7] This process is particularly valuable for removing hydroxyl groups under mild conditions.

A More Stable Alternative: N-Isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH)

While NBSH is highly effective, its thermal sensitivity in solution can be a drawback, often requiring reactions to be performed at sub-ambient temperatures.[7] To address this, a more stable and easily handled derivative, N-isopropylidene-N'-2-nitrobenzenesulfonyl hydrazine (IPNBSH), was developed.[8]

-

CAS Number : 6655-27-2[9]

-

Molecular Formula : C₉H₁₁N₃O₄S[9]

-

Synonyms : Acetone 2-nitrobenzenesulfonylhydrazone, IPNBSH

IPNBSH is prepared by a simple condensation reaction between NBSH and acetone.[10] This derivative is a stable, solid reagent that can be stored at ambient temperature for extended periods.[10]

Molecular Structure of IPNBSH

Caption: Molecular Structure of IPNBSH.

Mechanism of Action and Application

IPNBSH serves as a stable precursor that, under mild hydrolytic conditions (e.g., using a mixture of trifluoroethanol and water), regenerates the active sulfonyl hydrazine intermediate in situ.[7][11] This intermediate then proceeds through the same decomposition pathway to generate diimide. This approach offers greater flexibility in reaction setup, including solvent choice and temperature.[7]

A notable application of IPNBSH is in the synthesis of complex molecules like the antitumor agents (-)-Acylfulvene and (-)-irofulven, where it was used for a challenging reductive allylic transposition step.[9][11]

Safety and Handling

As with any chemical reagent, proper safety protocols must be followed when handling NBSH and its derivatives.

-

Hazards : this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[3] It may also cause respiratory irritation.[3]

-

Precautions : Always handle in a well-ventilated area or fume hood.[12] Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[12] Avoid creating dust.[12]

-

First Aid : In case of skin contact, wash thoroughly with soap and water.[12] For eye contact, rinse cautiously with water for several minutes.[12] If inhaled, move the person to fresh air.[12] Seek medical attention if irritation persists or if ingested.[12]

Conclusion

This compound (NBSH) is a powerful reagent in organic chemistry, primarily valued for its ability to generate diimide under exceptionally mild and neutral conditions. This property allows for highly selective reductions of alkenes and alkynes in the presence of sensitive functional groups. The development of its stable, easy-to-handle derivative, IPNBSH, has further expanded its utility, providing researchers and drug development professionals with a more robust and flexible tool for complex syntheses. Understanding the properties, synthesis, and application of both NBSH and IPNBSH is essential for leveraging their full potential in the creation of novel chemical entities.

References

-

PubChem. (n.d.). 2-Nitrobenzene-1-sulfonohydrazide. National Center for Biotechnology Information. Retrieved January 2, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). 2-Nitrobenzenesulfonylhydrazide (NBSH). Retrieved January 2, 2026, from [Link]

-

Chemsrc. (2025). 2-Nitrobenzenesulfonic acid hydrazide | CAS#:5906-99-0. Retrieved January 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene. Retrieved January 2, 2026, from [Link]

-

ResearchGate. (2025). Preparation of N-Isopropylidene-N'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium-catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene. Retrieved January 2, 2026, from [Link]

-

SciSpace. (n.d.). N-Isopropylidene-N'-2-nitrobenzenesulfonyl Hydrazine, a Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diaz. Retrieved January 2, 2026, from [Link]

-

National Institutes of Health. (n.d.). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. Retrieved January 2, 2026, from [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2-Nitrobenzenesulfonic acid hydrazide | 5906-99-0 [chemicalbook.com]

- 3. 2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-Nitrobenzenesulfonic acid hydrazide | CAS#:5906-99-0 | Chemsrc [chemsrc.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]

- 7. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Preparation of n-Isopropylidene-n'-2-Nitrobenzenesulfonyl Hydrazine (IPNBSH) and Its Use in Palladium–catalyzed Synthesis of Monoalkyl Diazenes. Synthesis of 9-Allylanthracene - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Buy 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide | 6655-27-2 [smolecule.com]

- 10. researchgate.net [researchgate.net]

- 11. scispace.com [scispace.com]

- 12. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Nitrobenzenesulfonohydrazide

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword: Navigating the Thermal Landscape of an Energetic Moiety

As a Senior Application Scientist, my experience has repeatedly underscored a fundamental principle in chemical research and development: a thorough understanding of a compound's thermal behavior is not merely an academic exercise but a cornerstone of safe and effective application. This is particularly true for molecules containing energetic functional groups, where the line between stability and uncontrolled decomposition can be fine. 2-Nitrobenzenesulfonohydrazide (NBSH), a valuable reagent in organic synthesis, embodies this challenge. Its utility is intrinsically linked to its reactivity, which in turn is governed by its thermal stability. This guide is born from the necessity to provide a comprehensive, technically grounded resource for professionals who handle and utilize this compound. We will delve into the nuances of its thermal decomposition, not as a list of facts, but as a narrative of scientific inquiry, guiding you through the causality of its behavior and the robust methodologies required for its study. Our approach is rooted in the principles of Expertise, Experience, and Trustworthiness, ensuring that every piece of information is contextualized and every protocol is a self-validating system for your own laboratory's safety and success.

Section 1: Understanding the Inherent Instability of this compound

This compound, with the molecular formula C₆H₇N₃O₄S, is a compound that marries the reactivity of a hydrazide with the energetic nature of a nitroaromatic system.[1] This unique combination makes it a powerful tool in organic chemistry, but also necessitates a deep respect for its potential thermal hazards. The presence of the nitro group (-NO₂), a well-known explosophore, and the sulfonyl hydrazide moiety (-SO₂NHNH₂) predisposes the molecule to exothermic decomposition.[1]

While specific, publicly available thermal analysis data for solid this compound is scarce, its thermal sensitivity in solution is documented. A key decomposition pathway involves the elimination of 2-nitrobenzenesulfinic acid.[2] This reactivity is harnessed in synthetic applications but also serves as a clear indicator of the compound's limited thermal stability. The development of more thermally stable derivatives, such as N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), further highlights the inherent instability of the parent NBSH molecule.[2]

From a structural standpoint, the molecule's stability is influenced by the interplay of several factors:

-

The Nitro Group: The electron-withdrawing nature of the nitro group can influence the stability of the entire aromatic system and the attached sulfonyl hydrazide group.

-

The Sulfonyl Hydrazide Group: This group can undergo a variety of thermal decomposition reactions, including the elimination of diimide (N₂H₂) or the cleavage of the N-N and S-N bonds.

-

Intra- and Intermolecular Interactions: Hydrogen bonding and other non-covalent interactions in the solid state can play a significant role in the overall thermal stability.

Given the absence of direct experimental data, a comparative analysis with related compounds is crucial for a preliminary assessment of its thermal hazards.

Section 2: Postulated Thermal Decomposition Pathway

Based on the known chemistry of this compound and related compounds, a multi-step decomposition pathway can be proposed. This pathway is likely initiated at the sulfonyl hydrazide moiety, which is known to be the more thermally labile part of the molecule in many arylsulfonohydrazides.

Initial Decomposition Step: The primary and experimentally supported initial decomposition step in solution is the elimination of 2-nitrobenzenesulfinic acid.[2] In the solid state, this could occur through a thermally induced elimination reaction.

Subsequent Decomposition of Intermediates:

-

Decomposition of Diimide: The other product of the initial elimination would be diimide (HN=NH), which is unstable and readily disproportionates to nitrogen gas (N₂) and hydrazine (N₂H₄).

-

Decomposition of 2-Nitrobenzenesulfinic Acid: This intermediate is also expected to be thermally unstable. The decomposition of nitroaromatic compounds can be complex and often involves the release of nitrogen oxides (NOx) and other gaseous products.[3] The presence of the sulfinic acid group could lead to the formation of sulfur dioxide (SO₂) and other sulfur-containing compounds.

-

Further Decomposition: At higher temperatures, the aromatic ring itself would likely undergo fragmentation, leading to the formation of a complex mixture of gaseous products and a solid carbonaceous residue.

The overall decomposition is expected to be highly exothermic, driven by the formation of stable gaseous products like N₂ and CO₂.

Section 3: Comparative Thermal Analysis Data

In the absence of direct experimental data for this compound, we can draw valuable insights from the thermal behavior of structurally related compounds. This comparative approach allows for a qualitative and semi-quantitative estimation of its thermal stability.

| Compound | Onset Decomposition Temp. (°C) | Peak Decomposition Temp. (°C) | Decomposition Enthalpy (J/g) | Key Observations |

| 2-Nitrobenzoic Acid | 120-200 | 196 | ~335-542 | Single-step decomposition.[3][4] |

| 4-Nitrobenzoic Acid | ~150-210 | 205 | ~1004 | Higher decomposition enthalpy than the ortho isomer.[4] |

| Benzenesulfonyl Hydrazide | ~101-103 (m.p.) | - | - | Can undergo self-accelerating decomposition.[5] |

| p-Toluenesulfonyl Hydrazide | - | - | - | Thermal decomposition produces significant heat.[6] |

Analysis and Extrapolation for this compound:

-

Expected Onset of Decomposition: Given that 2-nitrobenzoic acid begins to decompose in the range of 120-200°C, and considering the inherent instability of the sulfonyl hydrazide group, it is reasonable to predict that the onset of decomposition for this compound will be in a similar or even lower temperature range. The melting point of related compounds can sometimes be close to the onset of decomposition, and for analogous compounds, melting points are in the range of 100-150°C.

-

Exothermic Nature: The decomposition is undoubtedly exothermic. The presence of both the nitro group and the hydrazide functionality suggests a significant release of energy upon decomposition, likely comparable to or greater than that of nitrobenzoic acids.

-

Influence of the Nitro Group Position: The data for nitrobenzoic acid isomers suggests that the position of the nitro group can influence the decomposition temperature and enthalpy.[4] It is plausible that the ortho-nitro group in NBSH could participate in intramolecular interactions that affect its thermal stability compared to its meta and para isomers.

Section 4: Experimental Protocols for Thermal Analysis

The following protocols are designed to provide a robust framework for the thermal analysis of this compound, with a strong emphasis on safety due to its potential as an energetic material.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.

Instrumentation: A calibrated Differential Scanning Calorimeter capable of controlled heating rates and operating under an inert atmosphere.

Experimental Workflow:

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the DSC for temperature and enthalpy using certified standards (e.g., indium) according to the manufacturer's protocol.

-

Sample Preparation: In a well-ventilated fume hood and behind a safety shield, accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. The use of hermetically sealed pans is crucial to contain any evolved gases and prevent contamination of the instrument.

-

Reference Pan: Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

Loading: Place the sample and reference pans into the DSC autosampler or manual loading tray.

-

Experimental Conditions:

-

Atmosphere: Purge the DSC cell with high-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate the sample at a sub-ambient temperature (e.g., 0°C) to establish a stable baseline.

-

Heat the sample at a constant rate of 10 °C/min to a final temperature that is well beyond the expected decomposition, for instance, 400°C.

-

-

-

Data Acquisition: Continuously record the differential heat flow as a function of temperature.

-

Data Analysis:

-

Determine the melting point from the peak of the endothermic transition.

-

Determine the onset temperature of decomposition from the intersection of the baseline with the tangent of the exothermic decomposition peak.

-

Identify the peak temperature of the exothermic decomposition.

-

Calculate the enthalpy of decomposition by integrating the area under the exothermic peak.

-

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of mass loss, temperature ranges of decomposition events, and the residual mass.

Instrumentation: A calibrated Thermogravimetric Analyzer.

Experimental Workflow:

Step-by-Step Methodology:

-

Instrument Calibration: Calibrate the TGA for mass and temperature according to the manufacturer's specifications.

-

Sample Preparation: In a suitable containment facility, accurately weigh 5-10 mg of this compound into an alumina or platinum crucible.

-

Loading: Place the crucible onto the TGA balance mechanism.

-

Experimental Conditions:

-

Atmosphere: Purge the TGA furnace with high-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate the sample at ambient temperature until the mass signal is stable.

-

Heat the sample at a constant rate of 10 °C/min to a final temperature of 600°C to ensure complete decomposition.

-

-

-

Data Acquisition: Continuously record the sample mass as a function of temperature.

-

Data Analysis:

-

Determine the onset temperature of decomposition (the temperature at which significant mass loss begins).

-

Identify the temperatures of maximum rates of mass loss from the derivative of the TGA curve (DTG).

-

Quantify the percentage of mass loss at each decomposition stage.

-

Determine the final residual mass.

-

Section 5: Safety and Handling Considerations

The handling of this compound requires strict adherence to safety protocols due to its potential as a flammable solid and its likely energetic decomposition.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, flame-resistant lab coat, and chemical-resistant gloves.

-

Ventilation: All handling of the solid and its solutions should be conducted in a well-ventilated chemical fume hood.

-

Containment: When performing thermal analysis, the use of a blast shield is highly recommended.

-

Scale: All experimental work should be conducted on the smallest scale necessary to achieve the desired results.

-

Storage: Store this compound in a cool, dry, and well-ventilated area, away from heat, sparks, and open flames.

Conclusion: A Call for Continued Investigation

This technical guide has provided a comprehensive framework for understanding and evaluating the thermal stability and decomposition of this compound. While a definitive experimental dataset for its thermal analysis remains to be published, the information presented here, based on its known reactivity and the behavior of analogous compounds, offers a solid foundation for its safe handling and effective use. The provided experimental protocols are designed to be robust and safety-conscious, enabling researchers to generate the much-needed empirical data for this important chemical. It is our hope that this guide will not only serve as a practical resource but also stimulate further research into the thermal properties of this and other energetic molecules, contributing to a safer and more knowledgeable scientific community.

References

-

PubChem. 2-Nitrobenzene-1-sulfonohydrazide. National Center for Biotechnology Information. [Link]

-

Purdue University College of Engineering. Standard Operating Procedure Differential Scanning Calorimeter (DSC) in POWER Laboratory Model TA Q-20. [Link]

-

Prime Process Safety Center. Differential Scanning Calorimetry (DSC). [Link]

-

SGS INSTITUT FRESENIUS. Differential Scanning Calorimetry (DSC). [Link]

-

OSHA. HYDRAZINE Method no.: Matrix: OSHA standard: Target concentration: Procedure. [Link]

-

PubChem. Benzenesulfonyl hydrazide. National Center for Biotechnology Information. [Link]

-

Penn State Materials Research Institute. Thermal Analysis. [Link]

-

Mettler Toledo. Solvent analysis by TGA Influence of moisture using IsoStep™ DSC Determination of shelf life by TGA Purity determination by DS. [Link]

-

ResearchGate. Thermal hazard and decomposition mechanism of p-toluenesulfonyl hydrazide | Request PDF. [Link]

-

PMC. Thermodynamic Insights on the Structure‐Property Relationships in Substituted Benzenes: Are the Pairwise Interactions in Tri‐Substituted Methyl‐Nitro‐Benzoic Acids Still Valid?. [Link]

-

TA Instruments. Materials Characterization by Thermal Analysis (DSC & TGA), Rheology, and Dynamic Mechanical Analysis. [Link]

-

ElectronicsAndBooks. March 5, 1952 1345 Preparation and Thermal Decomposition of Pyra- zinoic Benzenesulfonhydrazide1 Niemann, Lewis and Hays2 succes. [Link]

-

SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]

-

PMC. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. [Link]

-

PubChem. 2-Nitrobenzenesulfonyl chloride | C6H4ClNO4S | CID 15540. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-Nitrobenzenesulfonohydrazide | C6H7N3O4S | CID 221323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Influence of sulfonyl substituents on the decomposition of N-sulfonylhydrazones at room temperature - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Benzenesulfonyl hydrazide | C6H8N2O2S | CID 65723 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

solubility of 2-Nitrobenzenesulfonohydrazide in common organic solvents

An In-depth Technical Guide to the Solubility of 2-Nitrobenzenesulfonohydrazide in Common Organic Solvents

Authored by: A Senior Application Scientist

Foreword: The Crucial Role of Solubility in Synthetic Chemistry

In the landscape of modern organic synthesis, this compound (NBSH) has emerged as a versatile and powerful reagent. It is instrumental in the deoxygenation of alcohols via the Mitsunobu reaction and the in situ generation of diimide for chemoselective alkene reductions.[1] However, the successful application of this reagent, like any other in the chemist's arsenal, is fundamentally governed by the principles of solubility. The ability to create a homogeneous reaction medium, control reaction kinetics, and effectively purify the final product all hinge on a comprehensive understanding of the reagent's behavior in various solvents.

This guide provides an in-depth analysis of the solubility profile of this compound. Moving beyond simple data points, we will explore the molecular characteristics that dictate its solubility, provide a framework for solvent selection, and detail a robust experimental protocol for quantitative solubility determination. This document is intended for researchers, process chemists, and drug development professionals who seek to optimize their synthetic routes by leveraging a foundational understanding of this critical physical property.

Molecular Structure and its Influence on Solubility

The solubility of a compound is a direct consequence of its molecular structure and the interplay of intermolecular forces between the solute (NBSH) and the solvent. The principle of "similia similibus solvuntur" or "like dissolves like" is the cornerstone of this analysis.[2] A molecule's polarity, hydrogen bonding capability, and size are the primary determinants of its solubility in a given solvent.

This compound (MW: 217.21 g/mol ) possesses distinct regions of varying polarity, which results in a nuanced solubility profile.[3]

-

Polar Moieties: The molecule contains two highly polar functional groups:

-

The Sulfonohydrazide Group (-SO₂NHNH₂): This group is a potent hydrogen bond donor (N-H) and acceptor (O=S=O, N). This allows for strong dipole-dipole interactions and hydrogen bonding with polar protic solvents (e.g., alcohols, water) and polar aprotic solvents (e.g., DMSO, DMF).

-

The Nitro Group (-NO₂): The ortho-positioned nitro group is a strong electron-withdrawing group that significantly increases the molecule's overall polarity through its large dipole moment.

-

-

Non-Polar Moiety:

-

The Benzene Ring: The aromatic ring is non-polar and lipophilic, favoring interactions with non-polar solvents through van der Waals forces.

-

The presence of both polar and non-polar regions suggests that NBSH will not be exclusively soluble in only one class of solvent but will exhibit a range of solubilities across the polarity spectrum.

Caption: Molecular domains of this compound influencing solubility.

Qualitative and Quantitative Solubility Profile

| Solvent Class | Common Solvents | Predicted Solubility | Rationale & Context |

| Polar Aprotic | Acetonitrile, Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Soluble to Highly Soluble | These solvents can accept hydrogen bonds and engage in strong dipole-dipole interactions with the -SO₂NHNH₂ and -NO₂ groups. THF and diethyl ether are commonly used solvents for Mitsunobu reactions involving NBSH, indicating sufficient solubility.[4] One source explicitly notes slight solubility in acetonitrile.[5] |

| Polar Protic | Water, Methanol, Ethanol, Isopropanol | Slightly Soluble to Soluble | These solvents can both donate and accept hydrogen bonds. However, the non-polar benzene ring can limit high solubility, especially in water. Solubility is expected to increase with the alkyl chain length of the alcohol (Methanol > Ethanol) as the solvent becomes slightly less polar. |

| Halogenated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have a moderate polarity and can interact with the dipole moments of the NBSH molecule, but they lack hydrogen bonding capabilities, limiting high solubility. |

| Non-Polar | Hexane, Toluene, Diethyl Ether | Slightly Soluble to Insoluble | The dominant polar nature of NBSH prevents significant interaction with non-polar solvents. While diethyl ether is used as a reaction solvent, this may be at low concentrations or in mixtures. It is also used as an extraction solvent to separate organic products from polar byproducts, implying the byproducts (and likely residual NBSH) have low solubility in it.[4] |

Note: "Soluble" is generally defined as >10 mg/mL, "Slightly Soluble" as 1-10 mg/mL, and "Insoluble" as <1 mg/mL. These are estimations and must be confirmed experimentally.

Key Factors Influencing Solubility

Several environmental and chemical factors can be manipulated to modulate the solubility of NBSH.

-

Temperature : The solubility of most solid organic compounds, including NBSH, increases with temperature. This endothermic process is the principle behind purification by recrystallization. A solvent that shows poor solubility at room temperature but good solubility at reflux is an ideal candidate for recrystallization.

-

pH : The sulfonohydrazide group contains acidic protons (pKa is predicted to be around 8.5).[5] In the presence of a base, NBSH can be deprotonated to form a salt. This ionic salt will be significantly more soluble in polar protic solvents, particularly water, than its neutral counterpart. This property can be exploited for extractions and purification.

-

Purity of the Solute : The presence of impurities can either increase or decrease the observed solubility of a compound. It is crucial to use a well-characterized, pure sample of NBSH for accurate and reproducible solubility measurements.

Experimental Protocol for Quantitative Solubility Determination

To overcome the lack of published quantitative data, direct experimental measurement is essential. The isothermal equilibrium method is a reliable and widely accepted technique for determining the solubility of a solid in a solvent.

Objective:

To accurately determine the solubility of this compound in a selected organic solvent at a specific temperature (e.g., 25 °C).

Materials and Equipment:

-

Analytical balance (± 0.1 mg accuracy)

-

Vials with screw caps (e.g., 4 mL or 8 mL)

-

Magnetic stirrer and stir bars or a thermostatted shaker

-

Constant temperature bath or incubator

-

Volumetric flasks and pipettes

-

Centrifuge

-

Syringes and syringe filters (0.45 µm, solvent-compatible, e.g., PTFE)

-

HPLC or UV-Vis spectrophotometer for quantification (optional, for low concentrations)

Step-by-Step Methodology:

-

Preparation: Add an excess amount of solid this compound to a pre-weighed vial. "Excess" means enough solid will remain undissolved at equilibrium.

-

Solvent Addition: Accurately pipette a known volume (e.g., 2.00 mL) of the chosen organic solvent into the vial.

-

Equilibration: Tightly cap the vial and place it in a thermostatted shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25.0 ± 0.1 °C). Allow the mixture to equilibrate for at least 24 hours to ensure the solution is fully saturated.

-

Phase Separation: After equilibration, remove the vial and let it stand in the temperature bath for 2-4 hours to allow undissolved solids to settle. For finer suspensions, centrifuge the vial at a moderate speed (e.g., 3000 rpm for 10 minutes) to pellet the excess solid.

-

Sample Collection: Carefully draw a known volume of the clear supernatant (the saturated solution) using a syringe. Immediately attach a syringe filter and dispense the filtered solution into a clean, pre-weighed vial. Record the exact volume transferred.

-

Quantification (Gravimetric Method): Place the vial with the filtered saturated solution in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and a constant weight of the dried NBSH residue is achieved.

-

Calculation:

-

Calculate the mass of the dissolved NBSH by subtracting the initial weight of the empty vial from the final weight of the vial with the dried residue.

-

Solubility (in mg/mL) = Mass of dried NBSH (mg) / Volume of supernatant collected (mL).

-

Caption: Workflow for the experimental determination of solubility via the isothermal equilibrium method.

Practical Implications for Synthetic Chemistry

A clear understanding of NBSH solubility directly impacts its practical application in the laboratory.

Caption: Logical framework for applying solubility data in synthetic planning.

-

Reaction Solvent Selection : For reactions like the Mitsunobu deoxygenation, a solvent that readily dissolves NBSH, the alcohol substrate, and the triphenylphosphine is required for optimal reaction rates. THF is a common and effective choice.

-

Purification by Recrystallization : To purify crude NBSH, one would select a solvent in which it is sparingly soluble at room temperature but highly soluble at an elevated temperature. A mixed solvent system, such as ethanol-water, can be fine-tuned to achieve optimal recovery and purity.[6]

-

Aqueous Work-up : During the work-up of a reaction, the low aqueous solubility of neutral NBSH allows for its removal from water-soluble byproducts. Conversely, washing the organic layer with a mild aqueous base (e.g., 5% NaHCO₃ solution) can deprotonate and extract any unreacted NBSH into the aqueous phase, simplifying purification of the desired non-acidic product.[7]

Conclusion

This compound is a reagent of significant utility, and a thorough understanding of its solubility is paramount for its effective and efficient use. Its amphipathic nature—possessing both highly polar functional groups and a non-polar aromatic ring—gives it a varied solubility profile, with the highest solubility in polar aprotic solvents. For any critical application, the qualitative guidelines presented here should be supplemented with precise, experimentally determined quantitative data using a robust protocol like the isothermal equilibrium method. By systematically analyzing and applying the principles of solubility, researchers can enhance reaction efficiency, simplify purification processes, and achieve more consistent and reliable results in their synthetic endeavors.

References

- Smolecule. (n.d.). 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide.

- EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (n.d.).

- Experiment: Solubility of Organic & Inorganic Compounds. (n.d.).

- Movassaghi, M., & Myers, A. G. (n.d.). N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. NIH Public Access.

- Solubility of Organic Compounds. (2023, August 31).

- Chemsrc. (n.d.). 2-Nitrobenzenesulfonic acid hydrazide | CAS#:5906-99-0.

- Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? YouTube.

- Guidechem. (n.d.). 2-Nitrobenzenesulfonic acid hydrazide 5906-99-0.

- Experiment 1 Solubility of Organic Compounds. (n.d.). Scribd.

- Organic Chemistry Portal. (n.d.). 2-Nitrobenzenesulfonylhydrazide (NBSH).

- PubChem. (n.d.). 2-Nitrobenzene-1-sulfonohydrazide.

- Sigma-Aldrich. (n.d.). N-Isopropylidene-N -2-nitrobenzenesulfonyl hydrazine 97.

- ChemicalBook. (n.d.). 2-Nitrobenzenesulfonic acid hydrazide | 5906-99-0.

Sources

- 1. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]

- 2. youtube.com [youtube.com]

- 3. 2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2-Nitrobenzenesulfonic acid hydrazide | 5906-99-0 [chemicalbook.com]

- 6. Buy 2-Nitro-N'-(propan-2-ylidene)benzenesulfonohydrazide | 6655-27-2 [smolecule.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

An In-depth Technical Guide to the Safe Handling, Storage, and Emergency Procedures for 2-Nitrobenzenesulfonohydrazide

Preamble: Understanding the Compound and Associated Risks

2-Nitrobenzenesulfonohydrazide, often referred to as o-Nitrobenzenesulfonylhydrazide, is a valuable reagent in modern organic synthesis. Its utility, particularly in the reduction of alcohols and other transformations involving monoalkyl diazene intermediates, makes it a common tool in both academic research and industrial drug development.[1][2] However, its chemical structure—incorporating a nitro group and a hydrazide moiety—necessitates a rigorous and informed approach to safety. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to handle, store, and manage this compound, ensuring both personal safety and experimental integrity. The protocols herein are designed as a self-validating system, grounded in established chemical safety principles and regulatory standards.

Hazard Identification and Chemical Profile

A foundational understanding of the inherent hazards of this compound is critical before it enters the laboratory workflow. The compound is classified under several GHS (Globally Harmonized System) hazard categories, indicating its potential for harm if not handled correctly.[3]

GHS Hazard Classification:

-

Flammable Solid: The compound is a flammable solid, which means it can be easily ignited and burn rapidly.[3]

-

Acute Toxicity (Oral, Dermal): It is considered harmful or toxic if swallowed and harmful in contact with skin.[3]

-

Skin Irritation: Causes skin irritation upon contact.[3]

-

Serious Eye Irritation: Causes serious eye irritation.[3]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for risk assessment and for designing appropriate handling and storage protocols.

| Property | Value | Source |

| Chemical Formula | C₆H₇N₃O₄S | [3][4] |

| Molecular Weight | 217.21 g/mol | [3] |

| Appearance | Solid | |

| CAS Number | 5906-99-0 | [4][5] |

| Melting Point | 131-135 °C |

Reactivity and Stability

While a related compound, N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH), shows considerable thermal stability at room temperature, it is crucial to understand that hydrazide derivatives can be thermally sensitive.[1] The presence of the nitro group can increase the energetic potential of the molecule. Decomposition at elevated temperatures can lead to the release of hazardous gases, including nitrogen oxides and sulfur oxides.[6] Therefore, avoiding high heat is a critical safety measure. It should be stored away from incompatible materials such as strong oxidizing agents, acids, and bases to prevent uncontrolled reactions.[7][8]

Exposure Controls and Personal Protective Equipment (PPE)

The hierarchy of controls is a fundamental principle in laboratory safety. While engineering controls (like fume hoods) are primary, the correct use of Personal Protective Equipment (PPE) provides the final and essential barrier between the researcher and the chemical.

Caption: Fig 1: The hierarchy of controls, prioritizing the most effective safety measures.

Mandatory PPE Protocol

When handling this compound, the following PPE is mandatory. The rationale is directly linked to the identified hazards of the compound.

| PPE Component | Specifications | Rationale |

| Hand Protection | Double gloving with chemical-resistant gloves (e.g., Nitrile). Ensure gloves are inspected before use.[4][9][10] | Protects against skin irritation and dermal absorption.[3] Double gloving provides added protection.[11] |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields and a face shield.[4][9] | Protects against splashes and airborne particles, preventing serious eye irritation.[3] |

| Body Protection | A non-permeable or chemical-resistant lab coat or gown with long sleeves and a closed front.[4][9][11] | Prevents contact with skin and contamination of personal clothing. |

| Respiratory Protection | For handling the solid powder outside of a fume hood or if dust generation is likely, a NIOSH-approved respirator (e.g., N95 or higher) is required.[12][13] | Prevents inhalation of the powder, which can cause respiratory irritation. |

| Footwear | Closed-toe, chemical-resistant shoes.[10][12] | Protects feet from spills. |

Standard Operating Procedure for Safe Handling

Adherence to a strict handling protocol is non-negotiable. The following steps must be followed every time this compound is used.

-

Preparation: Before handling, ensure all necessary PPE is donned correctly. Confirm that an emergency eyewash station and safety shower are accessible and unobstructed.[14]

-

Work Area: All handling of the solid compound should be performed within a certified chemical fume hood to minimize inhalation exposure and contain any potential dust.[11]

-

Dispensing: Use non-sparking tools for transferring the solid.[4] Avoid any actions that could generate dust, such as crushing or vigorous shaking.

-

Electrostatic Prevention: When transferring significant quantities, ensure equipment is properly grounded to prevent fire caused by electrostatic discharge.[4]

-

Hygiene: Do not eat, drink, or smoke in the laboratory. After handling is complete and before leaving the laboratory, wash hands thoroughly with soap and water.[4]

-

Transport: When moving the chemical outside of the immediate work area, use a sealed, properly labeled, and chemically resistant secondary container.[15]

Chemical Storage and Management

Proper storage is crucial for maintaining the chemical's integrity and preventing hazardous situations.

-

Container: Store in the original, tightly closed container.[4][7]

-

Location: The storage area must be cool, dry, and well-ventilated.[4][16] It should be a locked cabinet or area to restrict unauthorized access.[4]

-

Temperature: For long-term stability, storage at -20°C is recommended, similar to its parent compound NBSH.[2][5]

-

Segregation: Chemical segregation is critical. Store this compound away from incompatible materials. Use secondary containment to separate it from other hazard classes if dedicated cabinets are not available.[7][15]

| Store Away From | Rationale |

| Strong Oxidizing Agents | Can cause a violent or explosive reaction. |

| Strong Acids and Bases | Can promote decomposition or catalyze unintended reactions.[7][8] |

| Heat Sources and Open Flames | It is a flammable solid and can decompose under heat.[3][16] |

| Foodstuff and Consumables | To prevent accidental ingestion.[4][16] |

Emergency Response Protocols

Rapid and correct response to an emergency can significantly mitigate harm. All laboratory personnel must be trained on these procedures.

In Case of Exposure

-

Skin Contact: Immediately remove all contaminated clothing.[17] Flush the affected skin with copious amounts of soap and water for at least 15 minutes.[4][14][18] Seek immediate medical attention.[4]

-

Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4][17] Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.

-

Inhalation: Move the affected person to fresh air immediately.[4] If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration (do not use mouth-to-mouth).[4] Seek immediate medical attention.[4]

-

Ingestion: Do NOT induce vomiting.[4] Rinse the mouth thoroughly with water. Never give anything by mouth to an unconscious person.[4] Call a physician or Poison Control Center immediately.[4]

In Case of a Spill

The response to a spill depends on its scale. For any large or unmanageable spill, or if you are unsure, evacuate the area and call emergency services.[17][19]

Caption: Fig 2: A systematic workflow for managing small laboratory spills.

Protocol for a Small, Manageable Spill:

-

Alert: Notify colleagues in the immediate vicinity.[19]

-

Evacuate (if necessary): Keep people away from and upwind of the spill.[4]

-

Protect Yourself: Don the full PPE as described in Section 3.1.[19]

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Prevent the spread of the spill. For solids, gently sweep to avoid making dust airborne.[19]

-

Clean-up: Collect all spilled material and contaminated absorbents into a suitable, chemically resistant container for disposal.[4][19] Use spark-proof tools.[4]

-

Decontaminate: Clean the spill area thoroughly.

-

Dispose: Seal and label the container as hazardous waste.[20]

Waste Disposal

Disposal of this compound and any contaminated materials must be handled as hazardous waste in strict accordance with all applicable local, state, and federal regulations.[4][20]

-

NEVER dispose of this chemical down the sewer system or in the regular trash.[4][20]

-

Collect all waste (including contaminated PPE and cleaning materials) in a clearly labeled, sealed, and compatible hazardous waste container.[8]

-

Store waste containers in a designated, safe area, segregated from other chemicals, while awaiting pickup by a licensed chemical waste disposal service.[20]

-

Do not mix with incompatible wastes.[20]

Conclusion

This compound is an effective chemical reagent, but its safe use is contingent upon a comprehensive understanding of its hazards and a disciplined adherence to safety protocols. By integrating the principles of hazard identification, rigorous exposure control, meticulous handling and storage procedures, and prepared emergency responses, researchers can confidently and safely utilize this compound in their work. Safety is not an impediment to research; it is the foundation upon which reliable and successful science is built.

References

-

2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843. PubChem. [Link]

-

Personal Protective Equipment (PPE). CHEMM. [Link]

-

Spill Control/Emergency Response. EHSO Manual 2025-2026. [Link]

-

N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes. PMC - NIH. [Link]

-

Personal Protective Equipment. US EPA. [Link]

-

EMERGENCY RESPONSE GUIDE – EXPOSURES & SPILLS. University of Waterloo. [Link]

-

Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]

-

Chemical Exposure and Spill Response Procedures. New Mexico State University. [Link]

-

5 Types of PPE for Hazardous Chemicals. Hazmat School. [Link]

-

Personal Protective Equipment for Use in Handling Hazardous Drugs. U.S. Pharmacist. [Link]

-

Recommended PPE to handle chemicals. BESA. [Link]

-

2-Nitrobenzenesulfonylhydrazide (NBSH). Organic Chemistry Portal. [Link]

-

Guidelines for Chemical Storage and Management. University of Georgia Office of Research. [Link]

-

Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

-

Instructions and Guidelines for Chemical Storage and Handling. IEDU. [Link]

-

Hazardous Materials Disposal Guide. Nipissing University. [Link]

-

chemical handling and storage section 6. University of Toronto Scarborough. [Link]

-

NIH Waste Disposal Guide 2022. National Institutes of Health. [Link]

-

Decomposition of 2-nitrophenol in aqueous solution by ozone and UV/ozone processes. National Library of Medicine. [Link]

-

Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field. National Library of Medicine. [Link]

Sources

- 1. N-Isopropylidene-N′-2-Nitrobenzenesulfonyl Hydrazine. A Reagent for Reduction of Alcohols via the Corresponding Monoalkyl Diazenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-Nitrobenzenesulfonylhydrazide (NBSH) [organic-chemistry.org]

- 3. 2-Nitrobenzene-1-sulfonohydrazide | C6H7N3O4S | CID 1501843 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. chemicalbook.com [chemicalbook.com]

- 5. chemscene.com [chemscene.com]

- 6. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. research.uga.edu [research.uga.edu]

- 8. nipissingu.ca [nipissingu.ca]

- 9. pppmag.com [pppmag.com]

- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 11. benchchem.com [benchchem.com]

- 12. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]

- 13. hazmatschool.com [hazmatschool.com]

- 14. EHSO Manual 2025-2026 - Spill Control/Emergency Response [labman.ouhsc.edu]

- 15. utsc.utoronto.ca [utsc.utoronto.ca]

- 16. iedu.mui.ac.ir [iedu.mui.ac.ir]

- 17. Chemical Exposure and Spill Response Procedures | New Mexico State University [safety.nmsu.edu]

- 18. uwaterloo.ca [uwaterloo.ca]

- 19. safety.fsu.edu [safety.fsu.edu]

- 20. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]

theoretical studies on 2-Nitrobenzenesulfonohydrazide reaction pathways

An In-depth Technical Guide to the Theoretical and Practical Reaction Pathways of 2-Nitrobenzenesulfonohydrazide

Abstract

This compound (NBSH) has emerged as a cornerstone reagent in modern organic synthesis, primarily recognized for its role as a mild and efficient precursor to diimide (HN=NH) for the chemoselective reduction of multiple bonds. Its utility extends to the deoxygenation of alcohols through the formation of transient monoalkyl diazenes. This guide provides a comprehensive exploration of the reaction pathways of NBSH, grounding experimental observations in theoretical principles. We will dissect the mechanisms of its synthesis, decomposition to diimide, and application in key synthetic transformations. By integrating computational insights with field-proven protocols, this document serves as an authoritative resource for researchers leveraging NBSH in complex molecule synthesis and drug development.

Introduction: The Molecular Profile of this compound (NBSH)

This compound, with the molecular formula C₆H₇N₃O₄S, is a crystalline solid that has garnered significant attention as a versatile synthetic reagent.[1][2] Its reactivity is dominated by the interplay between the nucleophilic hydrazine moiety and the strongly electron-withdrawing 2-nitrobenzenesulfonyl group. This electronic arrangement is the key to its most valuable characteristic: the ability to undergo facile elimination reactions under mild conditions to generate highly reactive intermediates.

The primary utility of NBSH lies in its function as a reliable source of diimide, a gaseous reagent that is challenging to handle directly but offers unique selectivity in reductions.[3] The ortho-position of the nitro group is critical; its steric and electronic influence facilitates the key decomposition pathways that make NBSH superior to other sulfonylhydrazides for many applications.[4]

Synthesis of NBSH

The standard laboratory preparation of NBSH involves the reaction of 2-nitrobenzenesulfonyl chloride with hydrazine hydrate in a suitable solvent like tetrahydrofuran (THF).[3][5] The reaction is a nucleophilic substitution at the sulfur center.

However, isolated NBSH exhibits thermal sensitivity and has a limited shelf-life, even at low temperatures.[3][6] This instability can lead to inconsistent results. To overcome this, operationally simple "one-pot" protocols have been developed where NBSH is formed in situ from commercially available reagents and immediately consumed in the subsequent reduction step.[4][7][8] This approach enhances reliability and obviates the need for isolating and storing the sensitive reagent, representing a self-validating system for its use.[4]

The Core Reaction Pathway: Base-Mediated Decomposition to Diimide

The most significant reaction pathway of NBSH is its decomposition to generate diimide (HN=NH). This transformation is the foundation of its use as a reducing agent. The reaction is typically initiated by a base, such as triethylamine, although it can also proceed at neutral pH in polar solvents.[3][9]

The Underlying Mechanism: A Theoretical Perspective

From a theoretical standpoint, the reaction proceeds through a base-mediated E2-like elimination mechanism.

-

Deprotonation: A base removes a proton from the terminal nitrogen of the hydrazine moiety. The presence of the strongly electron-withdrawing 2-nitrobenzenesulfonyl group significantly increases the acidity of these protons, allowing for deprotonation with even mild bases.

-

Elimination: The resulting anion undergoes a concerted electronic rearrangement, leading to the formation of a double bond between the two nitrogen atoms and the cleavage of the sulfur-nitrogen bond.

-

Product Formation: This step releases diimide (HN=NH) and the stable 2-nitrobenzenesulfinate anion as the leaving group.

Computational studies, such as those using Density Functional Theory (DFT), would model this pathway to determine the transition state geometry and the activation energy barrier.[10][11] Such calculations would quantitatively confirm that the ortho-nitro group lowers the activation energy for this elimination compared to unsubstituted or para-substituted analogues, explaining its enhanced reactivity. The stability of the resulting 2-nitrobenzenesulfinate anion, conferred by the resonance delocalization involving the nitro and sulfinate groups, provides a strong thermodynamic driving force for the reaction.

Caption: Base-mediated decomposition pathway of NBSH to generate diimide.

Application: Diimide Reduction of Multiple Bonds

Diimide is an exceptional reagent for the reduction of non-polar carbon-carbon double and triple bonds. It reacts via a concerted, six-membered transition state, delivering two hydrogen atoms to the same face of the multiple bond (syn-addition).

Key Features of Diimide Reductions:

-

Chemoselectivity: It selectively reduces weakly polarized or non-polar π-bonds (alkenes, alkynes) while leaving polar functional groups such as carbonyls, esters, amides, and nitro groups intact.[3]

-

Stereospecificity: The reduction is a clean syn-addition, which is highly valuable in stereocontrolled synthesis.

-

Mild Conditions: The generation from NBSH occurs at room temperature, making it suitable for sensitive substrates.[9]

| Substrate Type | Reactivity with Diimide (from NBSH) |

| Terminal Olefins | Readily Reduced[9] |

| 1,2-Disubstituted Olefins | Readily Reduced[9] |

| Trisubstituted Olefins | Reduced more slowly |

| Tetrasubstituted Olefins | Generally unreactive |

| Terminal Alkynes | Readily Reduced[9] |

| Electron-Poor Olefins | Readily Reduced[9] |

| Carbonyls (C=O) | Generally unreactive[9] |

| Nitro Groups (NO₂) | Unreactive |

| Esters, Amides | Unreactive |

An Alternative Pathway: Deoxygenation of Alcohols

Beyond diimide generation, NBSH is a key reagent in the Myers deoxygenation protocol, which converts alcohols into alkanes.[3] This pathway proceeds through a different reactive intermediate: a monoalkyl diazene.

Mechanism: Mitsunobu Reaction and Diazene Fragmentation

This multi-step, one-pot process involves a sequence of theoretically distinct but practically integrated reactions:

-

Mitsunobu Reaction: The alcohol is activated under Mitsunobu conditions (e.g., triphenylphosphine and DEAD) and undergoes nucleophilic substitution by NBSH. This forms a 1-alkyl-1-(2-nitrobenzenesulfonyl)hydrazine intermediate.[6]

-

Elimination to Monoalkyl Diazene: Upon warming, this intermediate spontaneously eliminates 2-nitrobenzenesulfinic acid to form a transient monoalkyl diazene (R-N=NH).[6]

-

Decomposition: The monoalkyl diazene is unstable and decomposes, typically through a free-radical mechanism, to release nitrogen gas (N₂) and the final alkane product.[3][6]

The thermal instability of NBSH can be problematic, leading to side reactions.[6] To circumvent this, the more stable derivative N-isopropylidene-N′-2-nitrobenzenesulfonyl hydrazine (IPNBSH) was developed.[6][12][13] IPNBSH participates in the Mitsunobu reaction, and the resulting hydrazone adduct is then hydrolyzed in situ to reveal the reactive intermediate, which fragments as described above. This modification provides greater thermal stability and flexibility in reaction conditions.[12]

Caption: Reaction workflow for the deoxygenation of alcohols using NBSH.

Experimental Protocols

The following protocols are provided as exemplary methodologies. Researchers should optimize conditions for their specific substrates.

Protocol: General Procedure for Diimide Reduction of an Alkene

This protocol is adapted from procedures for solid-phase synthesis, highlighting its robustness.[9]

-

Setup: To a dry round-bottom flask containing the alkene substrate (1.0 equiv), add a suitable solvent such as dichloromethane (DCM) or methanol.

-

Reagent Addition: Add this compound (NBSH, 2.5 equiv).

-

Initiation: Add triethylamine (5.0 equiv) to the suspension.

-

Reaction: Stir the mixture gently at room temperature under an inert atmosphere (e.g., nitrogen). Monitor the reaction by TLC or LC-MS. Reactions are typically complete within 6-24 hours.

-

Workup: Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the residue by column chromatography.

Protocol: One-Pot NBSH Formation and Alkene Reduction

This operationally simple protocol avoids the isolation of NBSH.[4][8]

-

Setup: In a round-bottom flask, dissolve the alkene substrate (1.0 equiv) in a 2:1 mixture of THF and methanol.

-